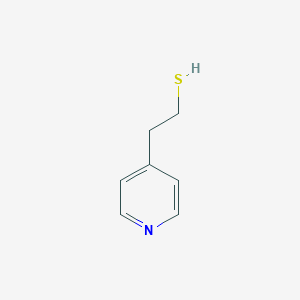

4-Pyridylethylmercaptan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAOEVKQBLGWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175519 | |

| Record name | 4-Pyridoethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127-05-1 | |

| Record name | 4-Pyridoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridoethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Thioethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Contemporary Chemical Sciences

4-Pyridylethylmercaptan, also known as 2-(4-pyridyl)ethanethiol or 4-PEM, is a heterocyclic compound featuring a pyridine (B92270) ring connected to an ethylthiol group. nih.govscbt.com Its unique molecular structure, combining the aromatic and basic properties of the pyridine moiety with the sulfur-based reactivity of the thiol group, positions it as a versatile building block in various areas of modern chemistry. This bifunctionality allows for a diverse range of chemical transformations and interactions, making it a subject of significant interest.

In contemporary chemical sciences, this compound is primarily recognized for its role in surface chemistry and materials science. researcher.life The thiol group exhibits a strong affinity for gold and other noble metal surfaces, facilitating the formation of self-assembled monolayers (SAMs). researchgate.netrsc.org These SAMs can be used to modify the chemical and physical properties of surfaces in a controlled manner. acs.orgresearchgate.net The terminal pyridine group, on the other hand, provides a site for further chemical reactions, coordination with metal ions, or pH-dependent interactions, adding another layer of functionality to the modified surface. rsc.orgunits.it

The compound's properties are summarized in the table below:

| Property | Value |

| IUPAC Name | 2-pyridin-4-ylethanethiol nih.gov |

| Molecular Formula | C₇H₉NS |

| Molecular Weight | 139.22 g/mol nih.gov |

| CAS Number | 2127-05-1 nih.gov |

| Appearance | Light Yellow Liquid |

| Boiling Point | 247.1°C at 760 mmHg |

| Density | 1.074 g/cm³ |

Significance of 4 Pyridylethylmercaptan in Interdisciplinary Research Domains

The distinct characteristics of 4-Pyridylethylmercaptan have propelled its use across several interdisciplinary research fields, bridging chemistry, physics, biology, and materials science.

Nanotechnology and Materials Science: A primary application of this compound is in the fabrication of functional nanomaterials and the modification of surfaces at the nanoscale. scbt.com Its ability to form well-ordered SAMs on gold substrates is exploited to create surfaces with tailored properties. acs.orgresearchgate.net For instance, these functionalized surfaces can act as templates or nucleation sites for the growth of more complex structures, such as metal-organic frameworks (MOFs). acs.orguva.nl In the realm of electronics, the unique electronic properties of its complexes with metals like cobalt are being explored for potential use in electronic devices.

Catalysis: In the field of electrocatalysis, particularly for the carbon dioxide reduction reaction (CO2RR), this compound has emerged as a significant molecular additive. northwestern.eduutoronto.ca When used to modify electrode surfaces, such as gold, it has been shown to influence the reaction pathway and enhance the selectivity towards specific products like formate (B1220265). rsc.orgunits.itresearchgate.net The pyridine (B92270) group is believed to play a crucial role in this process by influencing the local proton environment and the binding of reaction intermediates. northwestern.eduscholaris.ca

Biochemical and Biomedical Research: The ability to functionalize surfaces with pH-sensitive groups is of great interest for various biological and biomedical applications. acs.org By immobilizing this compound on gold surfaces, researchers can create platforms that respond to changes in pH. acs.org This has been demonstrated through assays that quantify the adsorption of charged nanoparticles, with the surface pKa of 4-PEM modified gold surfaces determined to be approximately 5.0. acs.org Furthermore, its derivatives have been used in chemical modification methods to introduce non-canonical side chains into proteins, allowing for the study of enzyme activity and specificity. whiterose.ac.uk

Historical Development and Evolution of Research on 4 Pyridylethylmercaptan

Controlled Synthesis Strategies for this compound

The synthesis of this compound, also known as 2-(4-pyridyl)ethanethiol, can be achieved through several strategic routes. A prevalent and practical method involves the reaction of 4-vinylpyridine (B31050) with thiourea (B124793) in an ethanol (B145695) solvent, facilitated by an acid catalyst such as p-toluenesulfonic acid. google.com.nagoogleapis.com This reaction initially forms an isothiuronium (B1672626) salt. Subsequent hydrolysis of this intermediate, typically using aqueous ammonia, yields the final product, this compound. googleapis.com An improved variation of this method conducts the initial reaction in an aqueous solvent, allowing for the direct use of the resulting reaction solution with aqueous ammonia, which simplifies the process by not requiring the isolation of the isothiuronium salt. googleapis.com

Alternative synthetic pathways have also been described. One such method begins with γ-picoline, which undergoes a reaction with formaldehyde (B43269) to produce 2-(4-pyridyl)ethanol. googleapis.com The hydroxyl group of this intermediate is then halogenated, for instance with thionyl chloride, and the resulting halide is subsequently reacted with thiourea to furnish this compound. google.com.na

These synthetic strategies are summarized in the table below:

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| 4-Vinylpyridine | 1. Thiourea, p-toluenesulfonic acid 2. Aqueous ammonia | Isothiuronium salt | This compound | google.com.nagoogleapis.com |

| γ-Picoline | 1. Formaldehyde 2. Thionyl chloride 3. Thiourea | 2-(4-pyridyl)ethanol | This compound | google.com.na |

| 4-Vinylpyridine | 1. Thiourea (in aqueous solvent) 2. Aqueous ammonia | Isothiuronium salt (in situ) | This compound | googleapis.com |

Methods for the Functionalization and Chemical Modification of this compound

This compound serves as a versatile building block for further chemical modifications, enabling its incorporation into more complex molecular architectures and materials.

Thiol-Ene "Click" Reactions for Polymer Functionalization

The thiol group of this compound readily participates in thiol-ene "click" reactions, a highly efficient and versatile method for polymer functionalization. nih.govnih.govrsc.org This radical-mediated reaction proceeds rapidly under mild conditions, often initiated by UV light, and results in the covalent attachment of the pyridylethylmercaptan moiety to a polymer backbone containing alkene functional groups. nih.govnih.govosti.gov This approach allows for the introduction of the functional pyridine group onto the surface of various polymer materials, altering their chemical and physical properties. nih.govosti.gov For instance, this strategy has been employed to functionalize porous polymer monoliths and aromatic polysulfones. nih.govosti.gov The high efficiency and lack of byproducts make the thiol-ene reaction a prime example of click chemistry. nih.govmagtech.com.cn

Chemical Modification of Dehydroalanine-Containing Proteins

This compound can be utilized for the site-specific modification of proteins through its reaction with dehydroalanine (B155165) (Dha) residues. whiterose.ac.ukox.ac.ukresearchgate.net Dehydroalanine, a non-proteinogenic amino acid, can be introduced into a protein sequence at a specific site. ox.ac.uknih.gov The thiol group of this compound undergoes a conjugate addition to the α,β-unsaturated system of dehydroalanine, forming a stable thioether linkage. whiterose.ac.ukox.ac.uknih.gov This "tag-and-modify" strategy allows for the precise installation of the pyridylethyl moiety, which can introduce new functionalities to the protein, such as metal binding sites or handles for further derivatization. whiterose.ac.ukox.ac.uknih.gov This method provides a powerful tool for chemical biologists to create modified proteins with tailored properties for various applications, including the study of post-translational modifications and the development of protein therapeutics. ox.ac.ukresearchgate.netox.ac.uknih.gov The reaction is typically carried out under mild, biocompatible conditions. whiterose.ac.uk

Incorporation of this compound in Complex Organic Syntheses (e.g., Bisphenol Production Processes)

In the realm of industrial organic synthesis, this compound plays a crucial role as a promoter or modifier for catalysts used in the production of bisphenols, particularly bisphenol A (BPA). google.com.naepo.orggoogle.com Bisphenol A is synthesized through the condensation reaction of phenol (B47542) and acetone, a process catalyzed by an acidic catalyst, commonly a sulfonic acid-type cation exchange resin. google.com.naepo.orgsamyangtrilite.com The efficiency and selectivity of this reaction can be significantly enhanced by modifying the cation exchange resin with this compound. google.com.nagoogle.com

The this compound acts as a promoter, and it is believed that the thiol group interacts with the carbonyl group of acetone, increasing its electrophilicity and facilitating the subsequent reaction with phenol. nih.gov This leads to higher reaction rates and improved selectivity towards the desired p,p'-isomer of bisphenol A. google.com.na The amount of this compound used as a modifier is typically a small molar percentage based on the acid groups of the ion exchange resin. epo.org This application highlights the importance of this compound in optimizing large-scale chemical manufacturing processes. researchgate.net

The table below summarizes the effect of using this compound as a catalyst modifier in a continuous flow system for BPA synthesis. google.com

| Catalyst System | Acetone Conversion (%) | p,p-Bisphenol Selectivity (%) | Reference |

| Rohm and Haas ion exchange catalyst (2% crosslinked) with 37% of acid sites modified with this compound | 95.95 | 96.93 | google.com |

This compound as a Molecular Additive in Electrocatalysis

The electrochemical carbon dioxide reduction reaction (CO2RR) represents a promising method for converting CO2 into valuable chemicals and fuels, such as carbon monoxide (CO), formate (B1220265) (HCOO-), methane (B114726) (CH4), and ethylene (B1197577) (C2H4). utoronto.cawikipedia.orgsoton.ac.uk The efficiency and selectivity of this process are highly dependent on the electrocatalyst used. soton.ac.ukrsc.org Recent research has focused on enhancing catalytic performance by modifying electrode surfaces with organic molecules. northwestern.edunih.gov Among these, this compound, also known as 4-(2-mercaptoethyl)pyridine or 4-PEM, has emerged as a significant molecular additive. utoronto.cascbt.com

Enhancement of Carbon Dioxide Reduction Reaction (CO2RR) Efficiency

The addition of this compound (4-PEM) to heterogeneous catalytic systems has been shown to enhance the efficiency of the CO2RR. utoronto.cascholaris.ca Organic additives like 4-PEM can modify the catalyst surface, influencing the binding of intermediates and steering the reaction towards desired products, thereby improving selectivity and potentially lowering the energy required for the reaction. utoronto.canih.gov This surface modification is a versatile and cost-effective strategy to tune the catalytic process. scholaris.ca

Studies have demonstrated that modifying electrode surfaces, such as gold (Au), with self-assembled monolayers (SAMs) of 4-PEM can significantly alter the catalytic outcome. utoronto.caacs.org For instance, a 4-PEM-functionalized gold electrode showed a high Faradaic efficiency for the production of formate. acs.org This enhancement is attributed to the ability of the organic layer to control the local environment at the electrode-electrolyte interface, facilitating specific reaction pathways. researchgate.netresearchgate.net The presence of the pyridine group in 4-PEM is thought to play a crucial role in this enhancement by influencing proton transfer steps in the reduction process. utoronto.ca

Influence on Reaction Intermediates and Binding Energies (e.g., *COOH, *CO, *HCOO)

The performance of a CO2RR catalyst is largely determined by the binding energies of key reaction intermediates to its surface. rsc.orgscholaris.ca The initial steps in CO2 reduction typically involve the formation of intermediates like *COOH (carboxyl) or *HCOO (formate), which then dictate the final product distribution. utoronto.casoton.ac.uk For example, the relative binding energies of *COOH and *CO are critical in the pathway to produce CO. utoronto.carsc.org

Molecular additives such as 4-PEM can control the binding energies of these CO2RR intermediates. utoronto.canorthwestern.eduscholaris.ca Theoretical and experimental studies suggest that by tuning the properties of these organic modifiers, it is possible to break the typical scaling relations that limit catalyst performance and direct the reaction towards a specific product. utoronto.cascholaris.ca For instance, Density Functional Theory (DFT) calculations have shown that functional groups from additives can influence the binding energies of intermediates involved in both the CO2RR and the competing hydrogen evolution reaction. osti.gov The pyridine moiety in 4-PEM, for example, can interact with reaction intermediates, stabilizing certain configurations and thus favoring specific reaction pathways. utoronto.caresearchgate.net This control over intermediate binding is a key strategy for enhancing both the activity and selectivity of CO2RR catalysts. osti.govresearchgate.net

Control of Product Selectivity in CO2RR (e.g., Formate, Ethylene Production)

A major challenge in CO2RR is controlling the product selectivity, as a wide range of products can be formed. soton.ac.uksciopen.com The choice of catalyst material is the primary determinant of selectivity; for example, gold and silver catalysts tend to produce CO, while tin and indium favor formate. wikipedia.orgsoton.ac.uk Copper is unique in its ability to produce hydrocarbons and alcohols like ethylene and ethanol. wikipedia.orgsciopen.com

The use of molecular additives like 4-PEM provides an additional layer of control over product selectivity. utoronto.cascholaris.ca On gold electrodes, which typically favor CO production, modification with a 4-PEM self-assembled monolayer has been shown to significantly enhance the production of formate. acs.orgresearchgate.netresearchgate.net This shift in selectivity is attributed to the way the 4-PEM layer modifies the catalyst surface and its interaction with reaction intermediates. researchgate.net The proposed mechanism for formate production on a 4-PEM-modified gold surface involves the pyridine group facilitating proton transfer to the CO2 molecule. utoronto.caresearchgate.net

Similarly, on copper electrodes, organic additives can steer the reaction towards C2 products like ethylene. nih.govillinois.edu While small molecule additives can sometimes desorb from the surface, polymeric films or strongly bound self-assembled monolayers can provide more stable modifications. illinois.edu The ability to tune the product distribution by simply modifying the electrode surface with a specific organic molecule highlights the potential of this strategy for developing highly selective CO2RR systems. scholaris.canih.gov

Surface Modification Strategies for Electrocatalytic Systems with this compound

Surface modification with organic molecules is a key strategy for improving the performance of electrocatalytic systems. researchgate.netmdpi.com This approach allows for the deliberate tuning of the catalyst's surface properties to enhance activity, selectivity, and durability. researchgate.netmdpi.com

Tailoring Electrode Surfaces (e.g., Gold Electrodes) for Enhanced Activity

Gold electrodes are often used in CO2RR studies due to their high selectivity for CO production. soton.ac.uk However, their catalytic activity and product distribution can be further tuned by surface modification. nih.gov Self-assembled monolayers (SAMs) of thiol-containing molecules like 4-PEM are a common method for modifying gold surfaces due to the strong gold-sulfur bond. utoronto.caresearchgate.net

Research has shown that modifying a polycrystalline gold electrode with a SAM of 4-PEM leads to a notable increase in the Faradaic efficiency for formate production, while suppressing the formation of CO and H2. researchgate.netresearchgate.net This demonstrates a clear shift in the catalytic properties of the gold surface induced by the 4-PEM layer. The proposed mechanism suggests that the terminal pyridine group of the 4-PEM molecule plays an active role in the catalytic cycle, likely by facilitating proton transfer. utoronto.caresearchgate.net The ability to tailor the surface of a well-defined electrode like gold with a specific molecular structure provides a powerful tool for investigating the fundamental aspects of CO2 electrocatalysis and designing more efficient systems. researchgate.netnih.gov

Mechanistic Role of Terminal Pyridine/Pyridinium (B92312) Groups in Catalysis

The pKa of the pyridine/pyridinium group is a critical factor, as it determines its proton-donating ability. utoronto.ca By matching the pKa of the additive to the requirements of a specific reaction pathway, it may be possible to selectively promote the formation of a desired product. utoronto.ca For instance, in the case of formate production on a 4-PEM-modified gold electrode, the pyridinium group is thought to deliver a proton to the carbon atom of the CO2 molecule, a key step in the formation of formic acid. researchgate.net This direct involvement of the molecular additive in the reaction mechanism, beyond simply altering the surface properties, represents a sophisticated approach to catalyst design. nih.gov

Synergistic Effects Between Molecular and Heterogeneous Catalysis Using this compound

The integration of molecular and heterogeneous catalysis concepts presents a compelling strategy for developing advanced catalytic systems that leverage the benefits of both domains. rsc.org This approach is particularly relevant in the application of this compound (4-PEM), where its unique molecular structure facilitates a bridge between soluble molecular catalysts and solid heterogeneous surfaces. This synergy aims to create catalysts that are not only highly active and selective, akin to homogeneous catalysts, but also stable and recyclable, characteristic of heterogeneous catalysts. rsc.org

The core of this synergistic approach lies in the dual functionality of the 4-PEM molecule. The thiol (-SH) group allows for strong anchoring onto the surface of a heterogeneous catalyst support, often a metal or metal oxide, forming a self-assembled monolayer (SAM). researchgate.netresearchgate.net The pyridyl group, on the other hand, acts as a molecular-level promoter or co-catalyst. This pendant pyridine moiety can influence the electronic environment of the catalytic surface and participate directly in reaction mechanisms, for instance, by modulating the binding energies of key intermediates in reactions like the electrochemical CO₂ reduction (CO₂RR). rsc.orgscholaris.cautoronto.ca

A notable example of this synergy is observed in the electrocatalytic reduction of CO₂. When gold (Au) electrodes are modified with 4-PEM, a significant enhancement in the production and Faradaic efficiency (FE) for formate (HCOO⁻) is observed compared to unmodified Au electrodes. researchgate.netrsc.org The terminal pyridine/pyridinium groups of the anchored 4-PEM are proposed to play a crucial role in a proton-induced desorption mechanism that favors the formation of formate. rsc.org This demonstrates a cooperative effect where the heterogeneous gold surface provides the primary site for electron transfer, while the molecular modifier, 4-PEM, directs the reaction pathway towards a specific product.

In another application, 4-PEM has been used as a promoter for ion exchange resin catalysts in the synthesis of bisphenol A. In this system, the acid sites of the resin act as the heterogeneous catalyst, while the attached 4-PEM promoter enhances the selectivity of the reaction. google.com The data below illustrates the impact of process conditions on a 4-PEM modified catalyst.

Table 1: Performance of 4-PEM Modified Ion Exchange Catalyst Under Different Flow Rates google.com

| WHSV (hr⁻¹) | Conversion (%) | Selectivity (%) |

| 2 | 95.95 | 96.93 |

| 1 | 99.8 | 96.72 |

This synergy between the solid catalyst and the molecular promoter allows for a level of control over the reaction that is not achievable with either component alone. The heterogeneous support provides a stable and easily separable platform, while the molecular modifier introduces a high degree of selectivity. rsc.org This combined approach is a promising avenue for designing "ideal" catalysts that are active, selective, stable, and reusable for various chemical transformations. rsc.org

Rational Design Principles for this compound-Augmented Catalysts

The rational design of catalysts augmented with this compound (4-PEM) hinges on understanding the structure-function relationships that govern their catalytic performance. utoronto.ca The primary goal is to leverage the unique properties of 4-PEM to enhance activity, selectivity, and stability in a predictable manner. This involves a multi-faceted approach that considers the interplay between the heterogeneous support, the 4-PEM modifier, and the specific reaction environment. rsc.orgutoronto.ca

A key design principle is the strategic selection of the heterogeneous support material. The choice of metal or metal oxide determines the intrinsic catalytic activity and provides the foundation for the synergistic interaction with 4-PEM. For instance, in the electrochemical CO₂ reduction, gold has been shown to be an effective substrate for 4-PEM modification, leading to enhanced formate production. researchgate.netrsc.org The design process involves matching the electronic properties of the support with the desired reaction pathway that will be promoted by the pyridyl group of 4-PEM.

The structure of the 4-PEM molecule itself offers another avenue for rational design. While 4-PEM is a specific molecule, the principle of using a bifunctional linker—one group for surface anchoring and another for catalytic promotion—can be extended. The length of the ethyl chain, the position of the nitrogen in the pyridine ring, and the introduction of other functional groups on the ring can all be systematically varied to fine-tune the catalyst's properties. utoronto.ca This molecular-level control allows for the optimization of the steric and electronic environment at the catalyst-reactant interface. utoronto.canorthwestern.edu

Furthermore, the density and orientation of the 4-PEM molecules on the catalyst surface are critical design parameters. The formation of a well-ordered self-assembled monolayer (SAM) can create a defined microenvironment that influences reactant adsorption, intermediate stabilization, and product desorption. researchgate.netresearchgate.net For example, in CO₂RR, the local concentration of pyridinium groups can create a pH gradient near the electrode surface, which can significantly impact the reaction kinetics and selectivity. scholaris.ca

Table 2: Effect of 4-PEM on Gold Catalyst Performance for CO₂RR northwestern.edu

| Catalyst | Product FE (%) | Electrolyte | E versus RHE (V) |

| Au | H₂: 12.5, HCOO⁻: 62.5 | 0.1 M KHCO₃ | -1.05 |

| Au + 4-PEM | H₂: 22.5, HCOO⁻: 72.5 | 0.1 M KHCO₃ | -1.05 |

By systematically applying these design principles, it is possible to create 4-PEM-augmented catalysts that are tailored for specific applications, bridging the gap between the precision of molecular catalysis and the robustness of heterogeneous systems. rsc.orgrsc.org

Interfacial Phenomena and Surface Engineering with 4 Pyridylethylmercaptan

Formation and Characterization of Self-Assembled Monolayers (SAMs) of 4-Pyridylethylmercaptan

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. The thiol group in this compound exhibits a strong affinity for noble metal substrates, particularly gold, leading to the formation of stable and well-defined monolayers.

The formation of this compound SAMs on gold is a rapid process, with adsorption to near completeness occurring in two stages. nih.gov An initial fast physisorption step is followed by a slower process of chain orientation, which is crucial for the formation of a well-ordered and densely packed monolayer. nih.gov The adsorption process involves the formation of a strong gold-thiolate bond, which is the driving force for the self-assembly.

The quality and packing of the monolayer can be influenced by various factors, including the immersion time in the thiol solution, the concentration of the solution, the temperature, and the type of solvent used. acs.orgresearchgate.net Studies have shown that immersing a gold substrate in an ethanolic solution of this compound results in the formation of a highly ordered and densely packed SAM. rsc.org The kinetics of the exchange process, where a pre-existing monolayer is replaced by a different thiol from a solution, is also dependent on these parameters, as well as the initial packing quality of the monolayer. researchgate.net The exchange process tends to occur more rapidly at defect sites and grain boundaries on the gold surface. researchgate.net

The surface coverage and molecular composition of these mixed monolayers can be characterized using techniques such as X-ray photoelectron spectroscopy (XPS) and static water contact angle measurements. researchgate.net For instance, the molecular composition of mixed monolayers of a hydrophilic thiol and a hydrophobic thiol on a polycrystalline gold surface has been determined using these methods. researchgate.net

A key feature of this compound modified gold surfaces is their pH-sensitivity, which arises from the protonation and deprotonation of the terminal pyridine (B92270) group. acs.orgresearcher.life This property allows for the tuning of the surface charge and, consequently, its interaction with other molecules or nanoparticles in a pH-dependent manner. acs.orgresearchgate.net

The surface pKa of a this compound SAM on gold has been determined to be approximately 5.0 ± 0.1. acs.org This was achieved by quantifying the pH-dependent adhesion of negatively charged fluorescently labeled nanoparticles to the modified gold surface. acs.orgresearchgate.net At pH values below the pKa, the pyridine group is protonated, resulting in a positively charged surface that can electrostatically attract negatively charged species. acs.org Conversely, at pH values above the pKa, the pyridine group is deprotonated, leading to a neutral or slightly negative surface. This pH-responsive behavior has potential applications in areas such as drug delivery and biosensing, where controlled binding and release of molecules is desired. researchgate.netresearchgate.net

| Property | Value | Method of Determination |

| Surface pKa | 5.0 ± 0.1 | Fluorescent nanoparticle adhesion assay acs.org |

Adsorption Behavior and Surface Coverage on Metal Substrates (e.g., Gold)

Applications in Nanofabrication and Advanced Lithography

The ability to form well-defined and functional monolayers makes this compound a valuable tool in the fabrication of nanoscale structures and devices.

Extreme ultraviolet (EUV) lithography is a next-generation patterning technique that uses light with a very short wavelength (typically 13.5 nm) to create features with sub-10 nm resolution. uva.nlresearchgate.net A novel bottom-up approach in EUV lithography utilizes SAMs, including those of this compound, to create chemical patterns on a substrate. acs.orgresearchgate.net

In this process, a substrate is first coated with a SAM, such as a fluorinated thiol monolayer on gold. acs.org This monolayer is then exposed to EUV light in a specific pattern. The EUV radiation induces chemical changes in the exposed areas of the SAM. acs.org Subsequently, the substrate is immersed in a solution containing a different thiol, like this compound. acs.org The damaged areas of the original SAM are then selectively replaced by the new thiol, creating a chemical contrast between the exposed and unexposed regions. acs.orgresearchgate.net This chemical pattern can then be used to direct the selective growth of other materials, acting as a template for nanofabrication. acs.orgresearchgate.net The EUV doses required for this selective growth are close to those required for industrial applications. acs.orgresearchgate.net

Metal-Organic Frameworks (MOFs) are porous crystalline materials with a wide range of potential applications, including gas separation, catalysis, and sensing. acs.orgrsc.org The patterned SAMs created using EUV lithography can serve as templates for the selective growth of MOFs. acs.orgresearchgate.net

The terminal groups of the SAM play a crucial role in nucleating the growth of the MOF. uva.nl For instance, a pyridyl-terminated SAM of this compound can act as a nucleation site for the growth of certain types of MOFs. uva.nl The chemical contrast between the this compound-functionalized areas and the surrounding regions allows for the spatially controlled deposition of the MOF, resulting in the formation of patterned MOF nanostructures. acs.orgresearchgate.net The efficiency of this selective growth is correlated with the efficiency of the thiol exchange step, with a higher number of nucleation points leading to the formation of smoother and more homogeneous MOF films. acs.org This bottom-up fabrication method offers a powerful way to integrate MOFs into devices, which has been a significant challenge. acs.orgrsc.org

Extreme Ultraviolet (EUV) Lithography Utilizing this compound Modified Substrates

Structure-Function Correlations at the this compound-Modified Interface

The functionality of a this compound-modified interface is intrinsically linked to its molecular structure and the arrangement of the molecules on the surface. The terminal pyridine group is a key determinant of the surface's chemical properties. units.itutoronto.ca

In the context of electrochemical CO2 reduction, for example, the pyridine/pyridinium (B92312) groups on a this compound-modified gold electrode have been shown to play a significant role in the reaction mechanism. units.it It is proposed that these groups can facilitate proton transfer, influencing the reaction pathway and leading to a higher production of formate (B1220265) compared to a bare gold electrode. units.itresearchgate.net This highlights a clear structure-function relationship, where the presence and accessibility of the pyridine group directly impact the catalytic activity of the surface. utoronto.ca

Furthermore, the ability to control the surface properties through external stimuli, such as pH, demonstrates another important structure-function correlation. The protonation state of the pyridine ring dictates the surface charge, which in turn governs its interactions with its environment. acs.orgresearchgate.net This tunable interactivity is a direct consequence of the specific chemical structure of the this compound molecule.

Biochemical Interactions and Bioconjugation of 4 Pyridylethylmercaptan

Site-Specific Incorporation of 4-Pyridylethylmercaptan into Proteins

The precise placement of a non-canonical amino acid (ncAA) is crucial for studying and engineering protein function. invivogen.com A prominent method for the site-specific incorporation of this compound into a protein backbone involves a chemo-selective, two-step process. whiterose.ac.uk

First, the target amino acid residue within the protein, typically a serine or cysteine, is chemically or enzymatically converted into dehydroalanine (B155165) (Dha). This reactive α,β-unsaturated amino acid acts as a Michael acceptor.

The second step is the conjugate addition of a thiol-containing compound to the dehydroalanine intermediate. whiterose.ac.uk In this case, the thiol group (-SH) of this compound attacks the β-carbon of the dehydroalanine residue. This reaction, a thiol-Michael addition, results in the formation of a stable thioether bond, effectively creating a new, non-canonical amino acid side chain, S-(2-(pyridin-4-yl)ethyl)cysteine, at the desired location within the protein sequence. whiterose.ac.uk

Consequences of this compound Integration on Enzyme Activity and Substrate Specificity

The introduction of the this compound side chain into an enzyme's active site can profoundly impact its catalytic behavior. The pyridine (B92270) ring and the flexible ethyl-thioether linker introduce new steric and electronic properties not present in natural amino acids. These changes can alter the shape and chemical environment of the active site, thereby influencing how the enzyme interacts with its substrates. whiterose.ac.ukutoronto.ca

Research involving the modification of N-acetylneuraminic acid lyase (NAL) demonstrated that incorporating various non-canonical side chains, a category that includes the derivative of 4-PEM, can significantly alter the enzyme's substrate specificity. whiterose.ac.uk While the wild-type enzyme has a preferred substrate, modified versions of the enzyme can exhibit enhanced activity towards alternative substrates. whiterose.ac.uk For instance, the introduction of a new side chain can create more favorable binding interactions with a non-native substrate, leading to a higher catalytic turnover rate for that substrate compared to the original enzyme. whiterose.ac.uk

The table below illustrates hypothetical, yet representative, findings based on the type of alterations observed when an enzyme's active site is modified with non-canonical amino acids derived from thiol addition.

| Enzyme Variant | Target Residue | Modification | Substrate | Relative Activity (%) | Change in Specificity |

| Wild-Type NAL | Phe190 | None | N-acetylneuraminic acid | 100 | Native Substrate |

| Wild-Type NAL | Phe190 | None | Erythrose | 15 | Low activity |

| Modified NAL | Phe190 | S-(2-(pyridin-4-yl)ethyl)cysteine | N-acetylneuraminic acid | 70 | Decreased |

| Modified NAL | Phe190 | S-(2-(pyridin-4-yl)ethyl)cysteine | Erythrose | 120 | Increased/Switched |

This table is a representative illustration based on findings described in research on NAL modification with various ncAAs and does not represent empirically measured data for 4-PEM itself. whiterose.ac.uk

Such studies show that the incorporation of ncAAs is well-tolerated by the enzyme structure and can be a successful strategy for engineering novel enzyme activities. whiterose.ac.uk

Engineering Non-Canonical Amino Acid Analogues via this compound Conjugation

The use of this compound in protein modification is a direct application of engineering with non-canonical amino acids. rsc.orgfrontiersin.org The process itself, starting from a genetically encoded serine or cysteine which is then converted to dehydroalanine, is a powerful platform for creating a wide variety of new amino acid side chains. whiterose.ac.uk

This compound serves as a specific building block in this context. The resulting S-(2-(pyridin-4-yl)ethyl)cysteine residue is an analogue of cysteine but with a significantly different side chain. This engineered analogue introduces several key features:

Aromaticity and Basicity: The pyridine ring can engage in π-stacking interactions and can be protonated, allowing it to participate in hydrogen bonding or electrostatic interactions. rsc.org

Increased Length and Flexibility: The ethyl linker extends the reach of the side chain and provides rotational freedom, allowing it to adopt conformations that may be inaccessible to natural amino acids.

A Stable Thioether Linkage: The covalent bond formed is robust and stable under a wide range of physiological conditions. whiterose.ac.uk

This strategy allows researchers to move beyond the limitations of the 20 proteogenic amino acids and to rationally design or screen for desired functionalities. nih.govcaltech.edu By systematically replacing active site residues with analogues derived from this compound and other thiols, it is possible to fine-tune enzyme-substrate interactions, enhance stability, or introduce entirely new catalytic mechanisms. whiterose.ac.ukrjonco.com

Advanced Spectroscopic and Analytical Characterization of 4 Pyridylethylmercaptan Systems

In Situ and Operando Spectroscopic Techniques for Mechanistic Studies

In situ and operando spectroscopy are indispensable for examining the behavior of 4-pyridylethylmercaptan under real-time reaction conditions, especially in electrocatalysis. These techniques allow for the observation of molecular changes as they occur, providing a dynamic understanding of reaction mechanisms.

Raman Spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the context of this compound, it has been used to study its interaction with metal surfaces, such as gold and silver nanoparticles. researchgate.net The concentration of this compound can influence the aggregation of these nanoparticles, which in turn affects the Raman signal. researchgate.net This technique is also valuable for monitoring the electrochemical reduction of CO2 on modified electrodes. For instance, on a this compound-modified gold surface, a proposed mechanism for formate (B1220265) formation has been investigated. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy provides complementary information to Raman spectroscopy by probing the infrared-active vibrational modes. An infrared spectrum of this compound has been documented, providing a fingerprint of its molecular structure. amazonaws.com In situ attenuated total reflection surface-enhanced infrared absorption spectroscopy (ATR-SEIRAS) is particularly useful for studying molecules adsorbed on electrode surfaces during electrochemical processes. acs.org This method has been employed to observe the behavior of molecules on modified gold electrodes during CO2 reduction. acs.org

Broadband Sum-Frequency Generation (BB-SFG) Spectroscopy is a surface-specific vibrational spectroscopy technique that is highly sensitive to the molecular orientation and ordering at interfaces. northwestern.edu While direct studies on this compound using BB-SFG are not extensively reported, its application in studying related systems, such as the intermediates in CO2 reduction, highlights its potential for elucidating the role of this compound in modifying interfacial reaction pathways. northwestern.edunih.govchemrxiv.org

Mass Spectrometry Applications for Identification and Structural Elucidation

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, and for elucidating its structure through fragmentation analysis.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are two soft ionization techniques that are well-suited for the analysis of a wide range of molecules, including those that are thermally labile or non-volatile. While specific applications of DART-MS and MALDI-MS to this compound are not extensively detailed in the provided context, these methods are routinely used for the characterization of similar organic molecules and their conjugates.

The exact mass of this compound has been determined to be 139.04557046 Da, with a monoisotopic mass of 139.04557046 Da. nih.gov This high-resolution mass data is critical for confirming the identity of the compound in complex mixtures.

X-ray Crystallographic Studies of this compound Modified Biomolecules

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including proteins and other biomolecules. frontiersin.orgnih.govnih.gov The modification of biomolecules with this compound can be studied at atomic resolution using this technique, providing invaluable insights into the structural consequences of such modifications.

While a crystal structure of a biomolecule directly modified with this compound is not explicitly described in the provided results, the methodology for such studies is well-established. Chemical modification methods, such as the conversion of a cysteine residue to dehydroalanine (B155165) followed by conjugate addition of a thiol like this compound, can be used to site-specifically incorporate non-canonical side chains into proteins. whiterose.ac.uk Subsequent crystallization and X-ray diffraction analysis can then reveal the precise structural changes in the active site or at other locations within the protein, and how these changes affect the protein's function. whiterose.ac.uk

Electrochemical Characterization Techniques for Modified Surfaces

Electrochemical techniques are essential for characterizing the properties of surfaces modified with this compound and for studying their performance in applications such as electrocatalysis and sensing. mdpi.com

Cyclic Voltammetry (CV) is a widely used electrochemical method to investigate the redox properties of a substance and to probe the kinetics of electron transfer reactions. ossila.comresearchgate.net For surfaces modified with this compound, CV can be used to study the effect of the modification on the electrochemical behavior of the underlying electrode material. For example, gold electrodes modified with this compound have been shown to influence the electrochemical reduction of CO2, leading to an increased production of formate. units.itsemanticscholar.org The cyclic voltammograms can reveal changes in peak potentials and currents that provide information about the catalytic activity and reaction mechanisms. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the interfacial properties of modified electrodes. azom.com By applying a small amplitude AC potential over a range of frequencies, EIS can provide information about the charge transfer resistance, double-layer capacitance, and other impedance elements of the electrochemical system. researchgate.net This technique has been used to characterize gold surfaces modified with this compound, providing insights into how the modification alters the electrode-electrolyte interface. researchgate.netresearcher.life

Interactive Data Tables

Table 1: Spectroscopic and Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Infrared Spectrum | Available | amazonaws.com |

| Raman Spectrum | Used to study interactions with nanoparticles | researchgate.net |

| Exact Mass | 139.04557046 Da | nih.gov |

| Monoisotopic Mass | 139.04557046 Da | nih.gov |

Table 2: Electrochemical Characterization of this compound Modified Surfaces

| Technique | Application | Key Findings | References |

| Cyclic Voltammetry (CV) | Study of CO2 reduction on modified Au electrodes | Increased formate production | units.itsemanticscholar.org |

| Electrochemical Impedance Spectroscopy (EIS) | Characterization of modified Au surfaces | Provides information on interfacial properties | researchgate.netresearcher.life |

Computational Modeling and Theoretical Investigations of 4 Pyridylethylmercaptan

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the total energy of a system is a unique functional of its electron density. wikipedia.orgscispace.com DFT has become a popular tool in computational chemistry for predicting molecular geometries, energies, and reactivity. scispace.comnumberanalytics.com

In the context of 4-Pyridylethylmercaptan and related thiol compounds, DFT calculations provide critical insights into their electronic characteristics and reactivity. Computational studies often employ specific functionals and basis sets to achieve accurate results. For instance, the B3LYP functional combined with the 6-31G or 6-311+G(d,p) basis sets are commonly used to optimize molecular geometries and study reaction mechanisms. These calculations can determine the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and calculate molecular electrostatic potential surfaces, which are all crucial for understanding how the molecule interacts with other chemical species.

DFT studies on molecules similar to this compound reveal that the thiol group (-SH) and the pyridine (B92270) ring are key centers of reactivity. For example, in nucleophilic acyl substitution reactions involving related pyridylethyl thiols, DFT calculations suggest that the transition state involves the development of a partial negative charge on the sulfur atom. Furthermore, investigations into the adsorption of pyridine-containing molecules on metal surfaces use DFT to analyze the projected density of states (PDOS). mdpi.com Changes in the PDOS upon adsorption, such as peak broadening and energy shifts, indicate hybridization between the molecular orbitals and the metal's d-orbitals, confirming the formation of chemical bonds and charge transfer at the interface. mdpi.com The reactivity of such compounds is heavily influenced by the electronic structure of heteroatoms like nitrogen. numberanalytics.com

Table 1: Representative Parameters for DFT Studies on Thiol Compounds

| Parameter | Description | Common Values/Methods | Source(s) |

|---|---|---|---|

| Method | The primary theoretical framework used for the calculation. | Density Functional Theory (DFT) | wikipedia.orgnumberanalytics.com |

| Functional | Approximates the exchange-correlation energy within DFT. | B3LYP | |

| Basis Set | A set of functions used to build molecular orbitals. | 6-31G, 6-311+G(d,p) | |

| Analysis | Type of computational analysis performed. | Geometry Optimization, Projected Density of States (PDOS), Transition State Search | numberanalytics.commdpi.com |

| Software | Computational chemistry software packages used. | Gaussian, VASP, Quantum ESPRESSO | aimspress.com |

Computational Approaches for Understanding Reaction Mechanisms and Catalytic Pathways

Computational methods are essential for elucidating complex reaction mechanisms and catalytic cycles that are difficult to probe experimentally. numberanalytics.com For this compound (also abbreviated as 4-PEM), these approaches have been particularly insightful in the field of electrocatalysis, specifically for the carbon dioxide reduction reaction (CO2RR). units.itrsc.org

Studies have shown that modifying gold (Au) electrodes with a self-assembled monolayer (SAM) of this compound significantly enhances the selective production of formate (B1220265) (HCOO⁻) from CO₂. units.itrsc.org Computational investigations, including DFT calculations, have been employed to understand the underlying catalytic pathway. rsc.org The terminal pyridine/pyridinium (B92312) groups of the 4-PEM molecules are proposed to play a crucial role. units.it They are believed to participate in a proton-induced desorption mechanism that facilitates the formation of formate. units.it

The catalytic enhancement is linked to the ability of the surface-bound molecules to influence the local reaction environment. griffith.edu.au It is suggested that this compound, with its specific acidity (pKa), can effectively transfer a proton to a key reaction intermediate (HCOO*), thereby lowering the activation energy for the formation of formic acid (HCOOH). griffith.edu.au This demonstrates how computational modeling can connect the molecular properties of a catalyst modifier to its macroscopic catalytic performance. These theoretical models help explain how the catalyst can steer the reaction away from competing processes like the hydrogen evolution reaction (HER), thus improving the Faradaic efficiency (FE) for the desired product. rsc.org

Table 2: Findings from Computational Studies on 4-PEM in Catalysis

| Application | Key Computational Finding | Proposed Mechanism | Consequence | Source(s) |

|---|---|---|---|---|

| CO₂ Electroreduction | The terminal pyridine/pyridinium group is the active site. | Proton-induced desorption mechanism involving the pyridine moiety. | Enhanced production and Faradaic efficiency for formate. | units.it |

| CO₂ Electroreduction | 4-PEM facilitates proton transfer to intermediates. | Lowering the activation barrier for the conversion of HCOO* to HCOOH. | Increased rate of formic acid formation. | griffith.edu.au |

| General Catalysis | DFT can be used to predict reaction pathways and transition states. | Analysis of molecular geometries and energies of intermediates. | Optimization of reaction conditions for higher yield and selectivity. | numberanalytics.com |

Molecular Dynamics Simulations of Interfacial Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.orgpeerj.com This technique is exceptionally well-suited for investigating complex interfacial phenomena, such as the formation of self-assembled monolayers (SAMs) and their interactions with their environment. mdpi.com

In the case of this compound, MD simulations are used to understand its adsorption onto metal surfaces like gold. nii.ac.jpacs.org The formation of a stable and well-ordered SAM is critical for many of its applications, including in catalysis and nanofabrication. units.itacs.org MD simulations can model the self-organization process of thiol molecules on a surface, providing insights into the packing, orientation, and stability of the resulting monolayer. mdpi.comresearchgate.net

These simulations reveal that the interactions driving the assembly are multifaceted. They include the strong covalent bond between the sulfur atom of the mercaptan and the gold surface, as well as the intermolecular van der Waals and electrostatic interactions between adjacent pyridine rings. peerj.com Binding free energy calculations, which can be performed using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), quantify the strength of these interactions. peerj.com Studies on similar systems show that while hydrophobic and van der Waals interactions are often the dominant driving forces for association, directional forces like hydrogen bonds provide specificity. rsc.org MD simulations have also been used to study the dynamics of the exchange process, where thiols in solution replace those already on the surface, a process critical for creating patterned functional surfaces. acs.orgresearchgate.net

Table 3: Aspects of Interfacial Behavior Studied by Molecular Dynamics (MD)

| Phenomenon | Information Gained from MD Simulations | Key Interaction Forces | Source(s) |

|---|---|---|---|

| Adsorption on Surfaces | Orientation and packing of molecules in a Self-Assembled Monolayer (SAM). | Covalent (Au-S), van der Waals, electrostatic. | peerj.comacs.org |

| Interfacial Stability | Calculation of binding energy between the monolayer and the surface. | Hydrophobic interactions, hydrogen bonds, salt bridges. | rsc.orgnih.gov |

| Solvent Effects | Behavior of the SAM in different environments (e.g., aqueous solution). | Interactions between the functional groups (pyridine) and solvent molecules. | mdpi.com |

| SAM Exchange Dynamics | Mechanism and kinetics of thiol replacement on the surface. | Competition between adsorbed and solution-phase molecules. | researchgate.net |

Emerging Research Frontiers and Future Directions for 4 Pyridylethylmercaptan

Novel Applications in Functional Materials Design and Engineering

The unique molecular structure of 4-pyridylethylmercaptan, featuring a thiol group for surface anchoring and a pyridine (B92270) ring for further functionalization, has positioned it as a significant compound in the design and engineering of functional materials. Its ability to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, is a key attribute. wikipedia.org These SAMs provide a versatile platform for controlling surface properties at the molecular level. ossila.com

In the realm of nanotechnology, this compound is instrumental in the functionalization of gold surfaces. researcher.lifeacs.org This modification is crucial for various applications, including the development of nanosensors and in materials science research. researcher.lifescbt.com The terminal pyridine group of the SAM can act as a ligand, binding to metal centers for applications in catalysis. The ability to tailor surface properties such as wettability and adhesion by forming well-ordered monolayers opens up possibilities in microelectronics and the fabrication of complex chemical patterns. ossila.com

Research has also explored the use of this compound in the synthesis of more complex materials. For instance, it has been used to create pyridyl-terminated SAMs that serve as a foundation for the growth of surface-mounted metal-organic frameworks (SURMOFs). uva.nl Additionally, it participates in photoinitiated thiol-ene click reactions to create block copolymers with tailored properties for applications like photocatalytic hydrogen production. researchgate.net

Interactive Data Table: Applications of this compound in Functional Materials

| Application Area | Specific Use | Key Feature of this compound |

| Nanotechnology | Functionalization of gold nanoparticles | Thiol group for gold surface binding, pyridine for further functionalization. researcher.lifeacs.org |

| Materials Science | Creation of self-assembled monolayers (SAMs) | Spontaneous formation of ordered layers on noble metals. wikipedia.org |

| Catalysis | Supported catalysts | Pyridine ring acts as a ligand for metal centers. ossila.com |

| Microelectronics | Surface property control (wettability, adhesion) | Tailorable terminal functional groups in SAMs. ossila.com |

| Advanced Materials | Template for SURMOF growth | Pyridyl-terminated surface for framework assembly. uva.nl |

| Polymer Chemistry | Synthesis of block copolymers | Thiol group for participation in click chemistry. researchgate.net |

Advancements in Bio-Interface Engineering and Biomedical Applications

The interface between synthetic materials and biological systems is a critical area of research, and this compound is emerging as a valuable tool in bio-interface engineering. Its ability to modify surfaces allows for the creation of biocompatible and bioactive coatings. For pharmaceutical and biomedical applications, the functionalization of surfaces with pH-sensitive groups like those derived from this compound holds great potential. acs.orgresearchgate.net

One significant application is in the development of biosensors. mdpi.com By forming SAMs on electrode surfaces, this compound can facilitate electron transfer between redox proteins and the electrode, a crucial process in many biosensing mechanisms. mdpi.com The pyridine group's ability to be protonated or deprotonated depending on the pH makes it a pH-sensitive surface modifier. acs.orgmdpi.com This property has been harnessed to create surfaces that can adsorb and release proteins in a pH-triggered manner, which is particularly useful for applications like drug delivery from microneedles. researchgate.net

Furthermore, biocompatible coatings are essential for medical implants to prevent adverse reactions and promote integration with surrounding tissues. nih.gov While research is ongoing, the principles of surface modification using molecules like this compound are central to developing these advanced coatings. The ability to control surface chemistry at the nanoscale can influence protein adsorption and cell adhesion, key factors in the biocompatibility of an implant. nih.gov

Interactive Data Table: Biomedical Research Applications of this compound

| Application Area | Specific Use | Mechanism/Key Feature |

| Biosensors | Promoting electron transfer | Formation of SAMs on electrodes to interface with proteins. mdpi.com |

| Drug Delivery | pH-triggered release | pH-sensitive pyridine group on surfaces like microneedles. acs.orgresearchgate.net |

| Biomedical Implants | Biocompatible coatings | Surface functionalization to control protein and cell interactions. nih.gov |

| Bio-Interface Engineering | pH-sensitive surfaces | Modifying gold surfaces for biological applications. acs.org |

Exploration in Sustainable Chemistry and Environmental Remediation

In the fields of sustainable chemistry and environmental remediation, this compound is being investigated for its potential to contribute to greener technologies. A significant area of interest is its use as a corrosion inhibitor. j-cst.orgmdpi.combohrium.com The molecule can adsorb onto metal surfaces, forming a protective layer that slows down the corrosion process, particularly in acidic environments. j-cst.orgbohrium.com This is attributed to the presence of nitrogen and sulfur atoms which can coordinate with the metal surface. bohrium.com

Another promising application is in the electrochemical reduction of carbon dioxide (CO2). northwestern.edursc.org As the world seeks to mitigate CO2 emissions, converting it into valuable chemicals and fuels is a key strategy. rsc.org Research has shown that modifying electrode surfaces with organic molecules like this compound can influence the reaction pathways and product selectivity of CO2 reduction. scholaris.cautoronto.ca For instance, modifying a gold electrode with this compound has been shown to enhance the production of formate (B1220265) (HCOO⁻) from CO2. rsc.orgunits.it The pyridine/pyridinium (B92312) groups on the surface are thought to play a crucial role in the reaction mechanism. rsc.orgresearchgate.net

The development of photocatalytic systems for environmental remediation is another area of exploration. For example, this compound has been incorporated into self-assembled photocatalytic nanofibers for visible-light-driven hydrogen production from water, a process with significant potential for clean energy generation. researchgate.net

Interactive Data Table: this compound in Sustainable Chemistry

| Application Area | Specific Role | Underlying Principle |

| Corrosion Inhibition | Forms a protective layer on metal surfaces | Adsorption via nitrogen and sulfur atoms. j-cst.orgbohrium.com |

| CO2 Reduction | Modifies electrode surfaces to enhance product selectivity | Influences binding of reaction intermediates. scholaris.cautoronto.ca |

| Clean Energy | Component in photocatalytic nanofibers | Facilitates visible-light-driven hydrogen production. researchgate.net |

| Environmental Remediation | Potential for catalysis in degradation of pollutants | Thiol group can stabilize metal nanoparticles used in catalysis. |

Integration with Artificial Intelligence and Machine Learning for Predictive Research and Material Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science and chemical research by enabling the prediction of material properties and the acceleration of new material discovery. scielo.br While specific AI/ML models for this compound are not yet widely reported, the methodologies are highly applicable to this compound and its derivatives.

Computational methods, such as Density Functional Theory (DFT), are already used to understand the molecular structure and electronic properties of inhibitors like this compound and to elucidate their corrosion inhibition mechanisms. j-cst.orgphyschemres.org These theoretical calculations provide valuable data that can be used to train ML models. For example, ML algorithms can be trained on large datasets of chemical structures and their experimentally or computationally determined properties to predict the efficacy of new, untested compounds as corrosion inhibitors. physchemres.org

In the broader context of drug discovery and materials science, ML models are being developed to predict various properties, such as the interaction of compounds with therapeutic proteins or their environmental mobility. nih.govresearchgate.netchemrxiv.org These models often use molecular fingerprints, which are numerical representations of a molecule's structure, as input. researchgate.netnih.gov By training on vast databases of known chemicals, these models can make predictions for new molecules like derivatives of this compound, guiding experimental efforts toward the most promising candidates for a given application. This data-driven approach has the potential to significantly speed up the design and discovery of new functional materials and molecules. scielo.brnih.gov

Interactive Data Table: Potential AI and ML Integration for this compound Research

| Research Area | AI/ML Application | Potential Outcome |

| Corrosion Inhibition | Predictive modeling of inhibition efficiency | Rapid screening of new inhibitor candidates based on molecular structure. physchemres.org |

| Materials Discovery | Virtual screening for desired properties | Identification of novel this compound derivatives for specific applications. scielo.br |

| Biomedical Applications | QSAR modeling for biological activity | Prediction of interactions with biological targets to guide drug discovery. nih.gov |

| Environmental Science | Predicting environmental fate and mobility | Assessing the environmental impact of new derivatives. researchgate.netchemrxiv.org |

Q & A

Q. What institutional approvals are needed for studies involving this compound in animal models?

- Methodological Answer : Submit protocols to the Institutional Animal Care and Use Committee (IACUC) with toxicity data (LD50, MSDS), dosing regimens, and humane endpoints. Include justification for compound selection over alternatives, referencing prior in vitro efficacy data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.